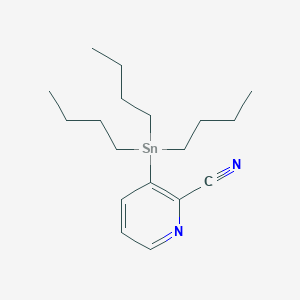

3-(Tributylstannyl)-2-pyridinecarbonitrile

Descripción general

Descripción

Tributyltin (TBT) compounds are a class of organotin compounds which contain the (C4H9)3Sn group . They have three butyl groups covalently bonded to a tin (IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .

Synthesis Analysis

Tributyltin compounds can be used in the synthesis of various organic compounds . For example, they can be used as precursors for chain propagating radicals in the synthesis of tetrahydrocannabinols and derivatives .Molecular Structure Analysis

The molecular structure of a tributyltin compound typically consists of a tin (IV) atom covalently bonded to three butyl groups .Chemical Reactions Analysis

Tributyltin compounds can participate in various chemical reactions. For example, they can be used as precursors for chain propagating radicals .Physical And Chemical Properties Analysis

Tributyltin compounds have a low water solubility, making them ideal for antifouling agents . They also have a high fat solubility and tend to absorb more readily to organic matter in soils or sediment .Aplicaciones Científicas De Investigación

- Summary of the Application : “3-(Tributylstannyl)-2-pyridinecarbonitrile” is used in the synthesis of co-oligomers, which are used as active anode materials in lithium-ion secondary batteries .

- Methods of Application or Experimental Procedures : The Stille coupling of co-oligomerizations of 2,5-dibromo-3,4-diphenyl-1,1-disubstituted-siloles with bis(tributylstannyl)acetylene in the presence of PdCl2(PPh3)2 as catalyst and toluene as solvent yielded oligo[(3,4-diphenyl-1,1-disubstitued-2,5-silolene)-alt-(ethynylene)]s . These co-oligomeric materials were characterized with several spectroscopic methods: nuclear magnetic resonance, Fourier-transform infrared, and ultraviolet–visible spectroscopies .

- Results or Outcomes : The coin cells fabricated using these co-oligomers as active anode materials exhibited a reversible process after the 2nd cycle in their cyclic voltammograms . The co-oligomer showed good anodic properties for lithium-ion secondary battery. With an increase in the current density, the capacity decreased, but with a decrease in the current density, the capacity returned to a significant value at the 33rd cycle and 38th cycle, indicating a lower reduction rate and superior capacity recovery rate .

Safety And Hazards

Propiedades

IUPAC Name |

3-tributylstannylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDONAGHOEWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tributylstannyl)-2-pyridinecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)

![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)